molecular formula C21H18N4O2 B2571133 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide CAS No. 2034616-93-6

6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide

Cat. No.: B2571133
CAS No.: 2034616-93-6
M. Wt: 358.401
InChI Key: KKSOBVGOPTZATF-UHFFFAOYSA-N
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Description

6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is a complex organic compound that features a unique structure combining an ethoxy group, an imidazo[1,2-a]pyridine moiety, and a nicotinamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized from α-bromoketones and 2-aminopyridine under specific conditions. The reaction proceeds via a one-pot tandem cyclization/bromination process in ethyl acetate, promoted by tert-butyl hydroperoxide (TBHP) without the need for a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the reaction in larger reactors, using continuous flow chemistry techniques, and employing advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Nicotinamide derivatives: Compounds containing the nicotinamide group, known for their roles in biological processes and therapeutic applications.

Uniqueness

6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-2-27-20-11-10-15(13-22-20)21(26)24-17-8-4-3-7-16(17)18-14-25-12-6-5-9-19(25)23-18/h3-14H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSOBVGOPTZATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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